molecular formula C17H20N2O4S2 B2382103 4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 919211-90-8

4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2382103
CAS No.: 919211-90-8
M. Wt: 380.48
InChI Key: FKRVCGUKLVLJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a morpholinosulfonyl group, a thiophen-2-yl group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central benzene ring. The morpholinosulfonyl, thiophen-2-yl, and ethyl groups would likely contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the morpholinosulfonyl, thiophen-2-yl, and benzamide groups. Each of these groups has distinct chemical properties that could affect how the compound behaves in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones involved reactions that could be related to the structural manipulation of compounds similar to "4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide". These reactions demonstrate the versatility of thioamide compounds in synthesizing heterocyclic structures with potential therapeutic applications (Jagodziński, Wesołowska, & Sośnicki, 2000).
  • The interaction of (2-bromophenyl)thioacetic acid morpholide with copper(II) chloride was studied, showing the cyclization to 2-(morpholin-4-yl)-1-benzothiophene, highlighting the complex formation involving morpholine structures, which might reflect on the synthetic pathways and interactions of "this compound" (Petrov et al., 2020).

Biological Activities

  • Novel (2-morpholinylmethyl)benzamide derivatives were investigated for their potential medicinal applications, indicating a broad scope for the investigation of morpholine derivatives in drug discovery and development. Although not directly mentioning "this compound", the study sheds light on the relevance of morpholine and benzamide structures in pharmaceutical research (Zhang, 2009).
  • Research into N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including N-(Morpholinothiocarbonyl) benzamide, explored their structural characterization and antifungal activity. This demonstrates the interest in exploring the biological activities of compounds containing morpholino and benzamide groups, which could extend to "this compound" (Weiqun et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific biological targets to exert its effects. Without more specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s challenging to provide detailed safety information .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(2-thiophen-2-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c20-17(18-8-7-15-2-1-13-24-15)14-3-5-16(6-4-14)25(21,22)19-9-11-23-12-10-19/h1-6,13H,7-12H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRVCGUKLVLJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.